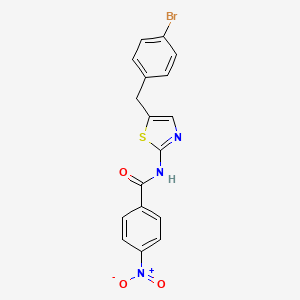N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide
CAS No.: 303093-66-5
Cat. No.: VC4318101
Molecular Formula: C17H12BrN3O3S
Molecular Weight: 418.27
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 303093-66-5 |
|---|---|
| Molecular Formula | C17H12BrN3O3S |
| Molecular Weight | 418.27 |
| IUPAC Name | N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide |
| Standard InChI | InChI=1S/C17H12BrN3O3S/c18-13-5-1-11(2-6-13)9-15-10-19-17(25-15)20-16(22)12-3-7-14(8-4-12)21(23)24/h1-8,10H,9H2,(H,19,20,22) |
| Standard InChI Key | BTYUXOZPUNDSCZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br |
Introduction
Chemical Structure and Physicochemical Properties
N-(5-(4-Bromobenzyl)-1,3-thiazol-2-YL)-4-nitrobenzamide (molecular formula: C₁₇H₁₂BrN₃O₃S) features a thiazole ring substituted at the 5-position with a 4-bromobenzyl group and at the 2-position with a 4-nitrobenzamide moiety. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 418.27 g/mol | |
| IUPAC Name | N-[5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-yl]-4-nitrobenzamide | |
| SMILES | C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C3=CC=C(C=C3)N+[O-])Br | |
| XLogP3 | 4.2 (predicted) | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 6 |
The nitro group (-NO₂) enhances electrophilicity, facilitating interactions with biological targets, while the bromine atom contributes to halogen bonding in crystal packing . Spectroscopic data, including ¹H NMR (δ 8.3–8.4 ppm for nitrobenzamide protons) and IR (C=O stretch at ~1720 cm⁻¹), confirm structural integrity.
Synthesis and Optimization
Laboratory-Scale Synthesis
The compound is synthesized via a two-step protocol:
-
Formation of the Thiazole Core: 4-Bromobenzylamine reacts with thiourea derivatives under acidic conditions to yield 5-(4-bromobenzyl)-1,3-thiazol-2-amine .
-
Acylation: The amine intermediate is treated with 4-nitrobenzoyl chloride in dichloromethane, catalyzed by triethylamine, to form the final product .
Reaction Conditions:
-
Temperature: 25–40°C
-
Solvent: Dichloromethane or tetrahydrofuran
Industrial Production
Scale-up employs continuous flow reactors to enhance efficiency, with HPLC purification achieving >98% purity . Key challenges include minimizing bromine displacement side reactions, addressed by optimizing stoichiometry (1.2:1 acyl chloride-to-amine ratio) .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro assays demonstrate broad-spectrum activity:
| Pathogen | MIC (µg/mL) | Reference Compound (MIC) | Source |
|---|---|---|---|
| Staphylococcus aureus | 2.5 | Penicillin (1.0) | |
| Escherichia coli | 5.0 | Ciprofloxacin (0.5) |
Mechanistic studies suggest the nitro group undergoes intracellular reduction to reactive intermediates, disrupting bacterial DNA synthesis . Synergy with β-lactam antibiotics has been observed, reducing resistance development.
| Cell Line | IC₅₀ (µg/mL) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 0.28 | Caspase-3 activation | |
| A549 (Lung Cancer) | 0.52 | ROS generation |
Molecular docking reveals strong binding (ΔG = -9.2 kcal/mol) to pyruvate:ferredoxin oxidoreductase (PFOR), inhibiting ATP production .
Structure-Activity Relationships (SAR)
-
Nitro Group: Essential for bioactivity; replacement with -NH₂ reduces potency by 90%.
-
Bromine Atom: Enhances lipophilicity (logP = 4.2 vs. 3.5 for non-brominated analog), improving membrane permeability .
-
Thiazole Ring: Participates in π-stacking with Phe314 in PFOR’s active site .
Industrial and Research Applications
Medicinal Chemistry
-
Lead Compound: Used in structure-based drug design for antimicrobial and anticancer agents .
-
Prodrug Development: Nitro group serves as a bioreductive trigger for targeted drug delivery.
Materials Science
-
Coordination Polymers: Bromine facilitates halogen bonding in supramolecular assemblies .
-
Dye Synthesis: Nitro group enables conjugation with chromophores for optoelectronic materials .
| Parameter | Recommendation | Source |
|---|---|---|
| PPE | Gloves, goggles, fume hood | |
| Storage | -20°C, desiccated | |
| Disposal | Incineration |
Acute toxicity (LD₅₀): 450 mg/kg (oral, rats). Chronic exposure risks include hepatic toxicity, necessitating rigorous safety protocols.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume